6-Acetylmorphine-d6

Description

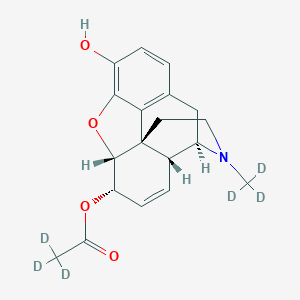

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGYGPZNTOPXGV-WPGDWBRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016424 | |

| Record name | 6-Acetylmorphine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152477-90-2 | |

| Record name | 6-Acetylmorphine-D6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152477902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetylmorphine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152477-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ACETYLMORPHINE-D6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T94S3TE7T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical Methodologies for the Determination of Opioids Utilizing 6 Acetylmorphine D6

Advanced Chromatographic Techniques with Mass Spectrometric Detection

The combination of chromatographic separation with mass spectrometric detection provides high sensitivity and selectivity, which is essential for analyzing complex biological samples. oup.com 6-Acetylmorphine-d6 is suitable for use with both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) platforms. cerilliant.comscientificlabs.co.uksigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a robust and widely established technique for opioid analysis. nih.gov For GC analysis, opioids, which are not inherently volatile, require a derivatization step to increase their volatility and improve their chromatographic properties. oup.com Common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acid anhydrides. oup.comscholaris.ca

In single quadrupole GC-MS systems, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov This involves monitoring specific ions characteristic of the analyte and the internal standard. For the analysis of 6-AM using 6-AM-d6 as an internal standard, specific ions for both the derivatized analyte and the deuterated standard are monitored. The ratio of the peak areas of the analyte to the internal standard is used for quantification.

A study on the confirmation of various opioids in urine utilized a GC-MS method where nalorphine (B1233523) was used as an internal standard for 6-AM. oup.com While this study did not use 6-AM-d6, it highlights the typical approach of using an internal standard to achieve accurate quantification. The coefficient of variation for 6-AM was 12% at concentrations of 30 and 150 ng/mL. oup.com Another method for detecting opiates in hair employed deuterated standards, including 6-acetylmorphine-d3 (B3182764), and achieved a limit of detection of 0.005 ng/mg for 6-acetylmorphine (B159328). scholaris.ca

The use of triple quadrupole mass spectrometers (GC-MS/MS) offers even greater selectivity and sensitivity through multiple reaction monitoring (MRM). nih.gov In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This reduces background noise and interferences significantly.

A validated GC-MS/MS method for the simultaneous determination of several opiates, including 6-AM, in human blood samples used 6-acetylmorphine-d3 as an internal standard. nih.gov The method demonstrated linearity over a concentration range of 2.5-1000 ng/mL for 6-AM, with a limit of detection of 1.0 ng/mL and a limit of quantification of 2.5 ng/mL. nih.gov The precision was within 1.26-14.81% and the accuracy was within -6.29-10.93%. nih.gov

The table below summarizes typical MRM transitions for 6-AM and its deuterated standard in a GC-MS/MS analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 6-Acetylmorphine (derivatized) | 399 | 287 |

| 6-Acetylmorphine-d3 (derivatized) | 402 | 287 |

| Data derived from a study using 6-acetylmorphine-d3. nih.gov |

Single Quadrupole GC-MS Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS has become increasingly popular for opioid analysis due to its ability to analyze compounds without derivatization, which simplifies sample preparation and reduces analysis time. oup.com this compound is an ideal internal standard for LC-MS methods. cerilliant.comcaymanchem.comscientificlabs.co.uksigmaaldrich.com

While less common for quantitative analysis compared to tandem MS, single quadrupole LC-MS systems can be used for the detection of opioids. They are often used for initial screening purposes, with confirmation performed on a more selective instrument.

LC-MS/MS is the gold standard for the quantitative analysis of opioids in various biological matrices due to its high sensitivity, specificity, and speed. oup.comoup.comnih.gov Similar to GC-MS/MS, LC-MS/MS operates in MRM mode, providing highly selective and sensitive quantification.

Several LC-MS/MS methods have been developed for the analysis of 6-AM and other opioids using this compound as an internal standard. One such method for the analysis of heroin and its metabolites in blood and brain tissue reported a limit of quantification for 6-AM between 0.0007 and 0.02 mg/L in blood. oup.comnih.gov Another study describing a method for the simultaneous analysis of six major opiates in various biological matrices, including urine and serum, utilized 6-AM-d6 as the internal standard. oup.comresearchgate.net An automated solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC–MS–MS) method for 6-AM in human urine used 6-AM-d6 and was linear to 100 ng/mL with a limit of quantification of 2 ng/mL. oup.com

The following table presents typical MRM transitions and analytical figures of merit for 6-AM using 6-AM-d6 as an internal standard in an LC-MS/MS method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) |

| 6-Acetylmorphine | 328.1 | 165.0, 193.0 | 2 ng/mL |

| This compound | 334.0 | 211.0 | N/A |

| Data sourced from a study on automated SPE-LC–MS–MS analysis of 6-AM in human urine. oup.com |

The use of this compound as an internal standard is crucial for compensating for matrix effects and ensuring the accuracy and reliability of quantitative results in both GC-MS and LC-MS-based analytical methodologies.

High-Resolution Mass Spectrometry (LC-HR-MS) Integration

Liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) has emerged as a powerful tool in analytical toxicology, offering high sensitivity and selectivity. oup.com This technique is particularly valuable for the analysis of complex biological matrices where numerous endogenous and exogenous compounds may be present. oup.com The use of this compound as an internal standard in LC-HR-MS methods significantly improves the accuracy of quantification by compensating for variations in sample preparation and instrument response. oup.com

LC-HR-MS systems, such as those combining a quadrupole with an Orbitrap or time-of-flight (TOF) mass analyzer, provide full-scan data acquisition with high mass accuracy. oup.comoup.com This allows for the retrospective analysis of data for compounds not initially targeted. oup.com When analyzing for 6-AM, the high resolution of these instruments helps to distinguish the analyte from isobaric interferences, which can be a significant challenge in complex samples. oup.com For instance, certain opioid metabolites can interfere with the detection of target analytes, but the high mass accuracy of HR-MS can often resolve these issues. oup.com

The integration of deuterated internal standards like this compound is crucial for reliable quantification in LC-HR-MS. oup.comresearchgate.net Studies have shown that for analytes with deuterium-labeled internal standards, a high percentage of quantitative values from LC-HR-MS are within close agreement with those from traditional liquid chromatography-tandem mass spectrometry (LC-MS-MS) methods. oup.comresearchgate.net

Table 1: Comparison of LC-HR-MS and LC-MS-MS Quantitative Results with Deuterated Internal Standards

| Comparison Metric | Analytes with Deuterated Internal Standards | Analytes without Deuterated Internal Standards |

| % of values within 30% of LC-MS-MS | 92% | 80% |

| % of values within 20% of LC-MS-MS | 78% | 60% |

| Data sourced from a study comparing quantitative results between LC-HR-MS and LC-MS-MS. oup.com |

Sample Preparation Strategies for Biological Matrices

The preparation of biological samples prior to analysis is a critical step to remove interferences and concentrate the analytes of interest. For opioid analysis utilizing this compound, several techniques are commonly employed.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from biological fluids like urine and blood. oup.comjapsonline.com It offers advantages over liquid-liquid extraction, including higher and more reproducible recoveries, reduced solvent consumption, and the potential for automation. oup.com Mixed-mode SPE cartridges, which combine both ion-exchange and reversed-phase retention mechanisms, are particularly effective for extracting a broad range of opioids with varying polarities. nih.govresearchgate.net

A typical SPE protocol for 6-AM and other opioids from urine or blood involves the following steps:

Sample Pre-treatment: The sample is often diluted with a buffer to adjust the pH. phenomenex.com For conjugated metabolites, an enzymatic hydrolysis step is typically performed. phenomenex.comfaa.gov

Column Conditioning: The SPE cartridge is conditioned with solvents like methanol (B129727) and water to activate the sorbent. mdpi.com

Sample Loading: The pre-treated sample is passed through the cartridge, where the analytes are retained on the sorbent.

Washing: The cartridge is washed with specific solvents to remove interfering substances while retaining the analytes. mdpi.com

Elution: The analytes of interest, including 6-AM and its deuterated internal standard, are eluted from the cartridge using an appropriate solvent. oup.com

Automated SPE systems are also available, which can reduce manual labor and improve reproducibility. oup.com

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a classic sample preparation method based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous sample and an organic solvent. japsonline.comoup.com For the analysis of 6-AM, LLE is often performed under basic pH conditions (e.g., pH 9.5) to ensure the opioids are in their non-ionized, more organic-soluble form. oup.comnih.gov

A common LLE procedure involves:

Adjusting the pH of the biological sample (e.g., blood, urine) to approximately 9.5. oup.com

Adding an organic extraction solvent, such as a mixture of chloroform (B151607) and isopropanol.

Vortexing or mixing to facilitate the transfer of the analytes into the organic phase.

Centrifuging to separate the aqueous and organic layers.

Transferring the organic layer containing the analytes to a clean tube.

Evaporating the solvent to dryness and reconstituting the residue in a suitable solvent for injection into the analytical instrument. restek.com

Salt-assisted LLE (SALLE) is a variation that involves adding a salt to the aqueous phase to increase the partitioning of the analytes into the organic solvent. restek.com

Protein Precipitation Methods

For blood and plasma samples, protein precipitation is a simple and rapid method to remove proteins that can interfere with the analysis and damage analytical columns. nih.govcapes.gov.br This is often achieved by adding a precipitating agent, such as acetonitrile (B52724), methanol, or trichloroacetic acid. nih.govcapes.gov.broup.com

The general procedure for protein precipitation is as follows:

An aliquot of the blood or plasma sample is mixed with the deuterated internal standard, including this compound.

A volume of cold acetonitrile or other precipitating agent is added. oup.com

The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. phenomenex.com

The clear supernatant containing the analytes is collected for further processing or direct injection. phenomenex.comcapes.gov.br

In some methods, protein precipitation is used as an initial clean-up step before further purification by SPE. nih.govresearchgate.net

Hydrolysis Procedures in Sample Pre-treatment

In many biological matrices, particularly urine, opioids and their metabolites are present as glucuronide conjugates, which are more water-soluble and readily excreted. phenomenex.comfaa.gov To analyze the total concentration of these compounds, a hydrolysis step is necessary to cleave the glucuronide moiety.

Enzymatic Hydrolysis: This is the most common method and typically uses the enzyme β-glucuronidase. phenomenex.comfaa.gov The sample is incubated with the enzyme at a specific pH (usually around 4-5) and temperature (e.g., 63°C) for a set period. phenomenex.com The efficiency of hydrolysis can be monitored using an internal hydrolysis indicator. oup.com

Acid Hydrolysis: This method involves heating the sample with a strong acid, such as hydrochloric acid (HCl). phenomenex.com While effective, acid hydrolysis can be harsh and may lead to the degradation of certain analytes.

Base Hydrolysis: This involves treating the sample with a strong base, like potassium hydroxide (B78521) (KOH), at an elevated temperature. phenomenex.com

The choice of hydrolysis method depends on the stability of the target analytes. For 6-AM, which is susceptible to hydrolysis to morphine, the conditions must be carefully controlled.

Derivatization Techniques in Quantitative Analysis

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often required to improve the volatility and thermal stability of polar compounds like opioids. oup.comunodc.org Derivatization involves chemically modifying the hydroxyl groups of the analytes.

Several derivatizing agents are used for the analysis of 6-AM:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are used to form trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net

Acylation: Acylating agents such as propionic anhydride (B1165640), trifluoroacetic anhydride (TFAA), or pentafluoropropionic anhydride (PFPA) are commonly used. oup.comfda.gov.twfda.gov.tw Propionyl derivatives, in particular, have been shown to provide good chromatographic separation and distinct mass spectra. oup.comresearchgate.net

The choice of derivatizing agent can impact the sensitivity and selectivity of the analysis. For example, using propionic anhydride avoids the issue of the acetyl derivative of morphine being indistinguishable from 6-AM. researchgate.net Studies have compared different derivatizing agents for 6-AM analysis, evaluating factors like reaction time, temperature, and derivative stability. oup.com

Table 2: Common Derivatizing Agents for 6-AM and Reaction Conditions

| Derivatizing Agent | Abbreviation | Typical Reaction Conditions |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often performed in the GC injection port (on-column derivatization) |

| Propionic Anhydride | - | Incubation at 90°C for 15-20 minutes |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Incubation at elevated temperature |

| Trifluoroacetic Anhydride | TFAA | Incubation at 95°C for 15 minutes |

| Pentafluoropropionic Anhydride | PFPA | Incubation at 95°C for 15 minutes |

| Data compiled from various analytical studies. fda.gov.twoup.com |

It is important to note that derivatization is generally not necessary for LC-MS-MS analysis, which is a significant advantage of this technique. oup.com

Method Validation and Performance Characteristics in Bioanalytical Assays Incorporating 6 Acetylmorphine D6

Calibration Curve Construction and Linearity Assessment

In bioanalytical assays, a calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. The use of 6-Acetylmorphine-d6 as an internal standard allows for the construction of robust and linear calibration curves for the quantification of 6-AM.

Numerous studies have demonstrated excellent linearity for 6-AM when using a deuterated internal standard. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of opiates in oral fluid reported a linear range of 0.4–150 ng/mL for 6-AM. oup.com Another study analyzing opiates in urine achieved linearity for 6-AM over a concentration range of 2.5–1000 ng/mL. mdpi.com A gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) assay for opiates in human blood also showed linearity from 2.5 to 1000 ng/mL for 6-AM. nih.gov Similarly, a method for analyzing fentanyl and its analogues in postmortem blood demonstrated linearity from 1 to 500 ng/mL. scielo.br These examples highlight the wide and reliable linear ranges that can be achieved with the use of this compound.

Table 1: Examples of Linear Ranges for 6-AM Assays Using a Deuterated Internal Standard

| Matrix | Analytical Method | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Oral Fluid | LC-MS/MS | 0.4–150 | 0.9990 | oup.comoup.com |

| Urine | LC-MS/MS | 2.5–1000 | >0.995 | mdpi.com |

| Blood | GC-MS/MS | 2.5–1000 | >0.99 | nih.gov |

| Postmortem Blood | LC-MS/MS | 1–500 | ≥ 0.99 | scielo.br |

| Umbilical Cord | LC-MS/MS | 2.5–500 | >0.99 | nih.gov |

| Blood, Brain, Liver, Kidney | GC-MS | 25–5000 | >0.99 | researchgate.net |

Evaluation of Accuracy and Precision

Accuracy and precision are critical parameters in method validation. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. The incorporation of this compound significantly contributes to achieving high accuracy and precision in 6-AM quantification.

Within-Run Variability

Within-run variability, also known as intra-assay precision, assesses the precision of measurements within a single analytical run. Studies consistently report low within-run variability for 6-AM assays using this compound. For example, a study on opiate analysis in neat oral fluid reported within-run precision of less than 5% for all analytes, including 6-AM. oup.com Another study validating a method for heroin and its metabolites found within-day variability for 6-AM to be between 2.2% and 8.8%. nih.gov A GC-MS/MS method for opiates in blood demonstrated precision (%RSD) to be within 1.26-14.81%. nih.gov

Between-Run Variability

Between-run variability, or inter-assay precision, evaluates the precision of measurements across different analytical runs on different days. The use of this compound also helps to minimize between-run variability. The aforementioned study on neat oral fluid reported a between-run precision of 4.4% for 6-AM. oup.com The validation study for heroin and its metabolites showed between-day variability for 6-AM ranging from 1.9% to 6.9%. nih.gov An LC-MS/MS method for various drugs of abuse in urine reported inter-day precision for 6-AM to be between 1.59% and 8.80%. oup.com

Table 2: Accuracy and Precision Data for 6-AM Assays with this compound

| Matrix | Analytical Method | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) | Reference |

|---|---|---|---|---|---|

| Neat Oral Fluid | LC-MS/MS | 3.8 | 4.4 | 99.2 | oup.com |

| Blood | GC-MS/MS | 1.26–14.81 | - | -6.29–10.93 | nih.gov |

| Rat Plasma | LC-MS | 2.2–8.8 | 1.9–6.9 | 94.0–105 | nih.gov |

| Urine | LC-MS/MS | 0.57–3.89 | 1.59–8.80 | - | oup.com |

| Umbilical Cord | LC-MS/MS | <12.7 | <12.7 | 85.9–112.7 | nih.gov |

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The high sensitivity of modern analytical instruments, coupled with the use of deuterated internal standards, allows for very low LODs and LOQs for 6-AM.

For instance, an LC-MS/MS method for opiates in oral fluid reported an LOD of 0.4 ng/mL for 6-AM. oup.com A GC-MS/MS method for opiates in blood determined the LOD and LOQ for 6-AM to be 1.0 ng/mL and 2.5 ng/mL, respectively. nih.gov In a study on heroin and its metabolites in biological samples, the LOD and LOQ for 6-AM were found to be 2.5 ng/mL and 5 ng/mL, respectively. nih.gov An even more sensitive method for detecting opiates in umbilical cord tissue reported an LOD of 0.1 ng/g and an LOQ of 0.2 ng/g for 6-AM. nih.gov

Table 3: LOD and LOQ Values for 6-AM in Various Bioanalytical Methods

| Matrix | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Oral Fluid | LC-MS/MS | 0.4 ng/mL | - | oup.com |

| Blood | GC-MS/MS | 1.0 ng/mL | 2.5 ng/mL | nih.gov |

| Rat Plasma | LC-MS | 2.5 ng/mL | 5 ng/mL | nih.gov |

| Umbilical Cord | LC-MS/MS | 0.1 ng/g | 0.2 ng/g | nih.gov |

| Urine | LC-MS/MS | 1.3 ng/mL | - | mdpi.com |

Matrix Effects and Ion Suppression Compensation through Isotopic Labeling

Matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact the accuracy of quantitative analysis. nih.gov These effects arise from co-eluting endogenous components of the biological matrix that interfere with the ionization of the target analyte. cerilliant.com The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. texilajournal.com

Since this compound has nearly identical physicochemical properties to 6-AM, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. aptochem.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantification. scioninstruments.com Studies have shown that while matrix effects can be evident, they are effectively controlled using deuterated internal standards. oup.comoup.com

Selectivity and Specificity Considerations

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, while specificity refers to the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of 6-AM analysis, it is crucial to distinguish it from other structurally related opiates and their metabolites.

The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for both 6-AM and its deuterated internal standard, this compound. wa.gov This technique ensures that only the compound of interest is being measured, even in complex biological matrices. For example, some assays have demonstrated no cross-reactivity with morphine, morphine metabolites, and other common analgesics. siemens-healthineers.com Furthermore, studies have shown that potential interferences from other compounds can be resolved by using the appropriate deuterated internal standard, such as substituting 6-AM-d3 with 6-AM-d6 to avoid interference from noroxycodone. oup.com

Stability Assessment of Analytes and Internal Standards in Prepared Samples

The stability of analytes and their corresponding internal standards in biological matrices is a critical parameter in the validation of bioanalytical methods. For assays involving 6-acetylmorphine (B159328) (6-AM), the primary and specific metabolite of heroin, ensuring its stability throughout the sample collection, storage, and analysis process is paramount due to its inherent instability. The deuterated internal standard, this compound (6-AM-d6), is employed to mimic and compensate for the degradation of the native analyte, thereby ensuring accurate quantification.

The stability of 6-acetylmorphine is influenced by several factors, including temperature, pH, and the enzymatic activity within the biological matrix. researchgate.netoup.com Studies have consistently shown that 6-AM is prone to hydrolysis, breaking down into morphine. This degradation can occur both in vitro after sample collection and during sample processing. Consequently, stability assessments under various conditions are essential to define appropriate sample handling and storage protocols.

Research indicates that the rate of 6-AM degradation is faster in whole blood and plasma compared to brain homogenate. nih.gov The addition of preservatives, such as sodium fluoride (B91410) (NaF), has been shown to enhance the stability of opiates by inhibiting enzymatic activity. researchgate.netnih.gov Furthermore, maintaining samples at low temperatures is a crucial factor in minimizing the degradation of 6-AM. researchgate.netnih.govresearchgate.net

The following subsections detail the stability of 6-acetylmorphine and, by extension, its deuterated internal standard, this compound, under various storage and handling conditions as documented in scientific literature.

Bench-Top Stability

Bench-top stability evaluations are conducted to determine the stability of analytes in the biological matrix at room temperature for a period that simulates the sample handling process in the laboratory.

In one study, the stability of multiple analytes, including 6-acetylmorphine, was assessed in oral fluid at room temperature (22°C). The results indicated significant loss of 6-AM, along with cocaine and heroin, after 24 hours. researchgate.net Another investigation into the stability of opiates in spiked blood samples also highlighted that 6-acetylmorphine was the most unstable compound under various conditions, with decreased concentrations observed. researchgate.net Short-term temperature stability studies on spiked human whole blood at room temperature for 4 and 24 hours have also been conducted to ensure analyte integrity during routine handling. oup.com

Table 1: Bench-Top Stability of 6-Acetylmorphine in Oral Fluid

Analyte Matrix Temperature Time Observation Reference 6-Acetylmorphine Oral Fluid 22°C 24 hours Significant loss (22-97%) researchgate.net

Freeze-Thaw Stability

Freeze-thaw stability is assessed to determine the impact of repeated freezing and thawing cycles on the analyte concentration. This is particularly relevant for samples that may be re-analyzed.

Studies have shown variable stability for 6-acetylmorphine under freeze-thaw conditions. In an analysis of oral fluid, 6-acetylmorphine was found to be unstable after three freeze-thaw cycles. researchgate.net Conversely, a study on spiked blood samples stored at -20°C and subjected to three freeze-thaw cycles showed that while opiate concentrations decreased, the addition of NaF as a preservative improved stability. researchgate.net In another study, after multiple freeze-thaw cycles, some samples developed particulates, which could affect accuracy. oup.com It is therefore recommended that if calibrators are prepared in a biological matrix and frozen, they should be aliquoted to undergo only a single freeze-thaw cycle. oup.com

Table 2: Freeze-Thaw Stability of 6-Acetylmorphine

Analyte Matrix Storage Temperature Cycles Observation Reference 6-Acetylmorphine Oral Fluid -20°C 3 Unstable (22-97% loss) researchgate.net 6-Acetylmorphine Blood -20°C 3 Concentration decreased; stability improved with NaF oup.com

Long-Term Stability

Long-term stability studies are essential for establishing the maximum permissible storage duration for samples at a specific temperature without significant degradation of the analyte.

The long-term stability of 6-acetylmorphine is highly dependent on the storage temperature. In meconium, 6-AM was found to be unstable regardless of the storage temperature, with approximately a 50% loss after two weeks at 4°C, room temperature, and 37°C. oup.com In contrast, storage of blood samples at -20°C in glass tubes containing oxalate (B1200264) and NaF is recommended for maximum stability of opiates, including 6-acetylmorphine. researchgate.net A study on the stability of heroin and its metabolites found that storing extracted samples as dried pellets at -80°C provided the most stable environment. nih.govresearchgate.net Even under these conditions, post-extraction 6-AM levels in rat plasma declined by 6.7–8.3% over one week. nih.govresearchgate.net When stored at -20°C, stock solutions of this compound are recommended for use within one month, and within six months if stored at -80°C. glpbio.com

Table 3: Long-Term Stability of 6-Acetylmorphine

Analyte Matrix Storage Temperature Duration Observation Reference 6-Acetylmorphine Meconium 4°C, RT, 37°C 2 weeks ~50% loss oup.com Opiates (including 6-AM) Blood -20°C Not specified Recommended for maximum stability (with NaF) oup.com 6-Acetylmorphine Rat Plasma (extracted) -80°C (dried pellet) 1 week 6.7-8.3% decline [9, 15] This compound Stock Solution -20°C 1 month Recommended use within this period researchgate.net This compound Stock Solution -80°C 6 months Recommended use within this period researchgate.net

Applications of 6 Acetylmorphine D6 in Forensic Toxicology and Clinical Monitoring

Quantification of 6-Acetylmorphine (B159328) and Related Opioid Biomarkers

In the realm of analytical chemistry, particularly in forensic and clinical toxicology, the principle of isotope dilution mass spectrometry is a powerful tool for achieving accurate quantification of target compounds. americanlaboratory.comgcms.cz This technique involves the use of a stable, isotopically labeled version of the analyte as an internal standard. 6-Acetylmorphine-d6 is a deuterated analog of 6-acetylmorphine (6-AM), the primary and specific metabolite of heroin. caymanchem.comscientificlabs.co.ukcerilliant.comlipomed-shop.com By introducing a known quantity of this compound into a biological sample prior to analysis, toxicologists can correct for any loss of the target analyte during sample preparation and analysis. gcms.cz

The use of a deuterated internal standard like this compound is particularly crucial in complex biological matrices where "matrix effects" can interfere with the analytical signal. forensicresources.org These effects can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical chemical and physical properties to the non-labeled 6-AM, it experiences the same matrix effects and extraction inefficiencies. gcms.czelifesciences.org This co-elution and similar behavior allow for a reliable ratio of the analyte to the internal standard to be measured, ensuring precise and accurate quantification of 6-AM levels. americanlaboratory.com This is a widely accepted practice in methods utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comscientificlabs.co.ukcerilliant.comglpbio.com

The application of this compound extends to the simultaneous quantification of a panel of opioids and their metabolites. In comprehensive drug screening, it is used alongside other deuterated internal standards for compounds like morphine, codeine, hydrocodone, hydromorphone, and oxycodone to ensure the accuracy of the entire analytical run. oup.comnih.govnih.govmaine.gov

Analysis in Diverse Biological Specimen Types

The detection of 6-AM is a definitive indicator of recent heroin use. lipomed-shop.comfaa.gov this compound is instrumental in the analysis of 6-AM across a wide array of biological specimens, each presenting unique analytical challenges.

Whole Blood, Plasma, and Serum Analysis

Whole blood, plasma, and serum are critical matrices for determining recent drug exposure. The analysis of opiates in these samples often involves techniques like protein precipitation followed by solid-phase extraction or liquid-liquid extraction. nih.govnih.govmaine.gov this compound is added at the beginning of this process to account for any variability. nih.govmaine.gov LC-MS/MS is a common analytical platform for this purpose, offering high sensitivity and specificity. researchgate.netresearchgate.netresearchgate.net The use of this compound as an internal standard has been demonstrated in methods for the simultaneous determination of multiple opiates in these matrices. researchgate.netresearchgate.netwa.gov However, the stability of 6-AM in blood is a consideration, as it can hydrolyze to morphine. oup.com

Table 1: Research Findings on this compound in Blood, Plasma, and Serum Analysis

| Study Focus | Analytical Method | Key Finding |

| Simultaneous opiate analysis in blood. nih.gov | GC-MS | A method was developed for seven opiates using deuterated internal standards, including this compound. |

| Opiate quantification in human blood. nih.gov | GC-MS/MS | A simplified protein precipitation and solid-phase extraction method utilized 6-acetylmorphine-d3 (B3182764) as an internal standard. |

| Multi-opiate analysis in various matrices. researchgate.netresearchgate.net | LC-MS/MS | A method was described for the simultaneous analysis of six major opiates, including 6-AM, in urine, serum, plasma, and whole blood using deuterated internal standards. |

Urine Sample Analysis

Urine is the most common matrix for drug testing due to its non-invasive collection and higher concentrations of drugs and metabolites. This compound is routinely used as an internal standard in urine analysis for 6-AM to confirm heroin use. scientificlabs.co.ukcerilliant.comlipomed-shop.com Methods often employ solid-phase extraction to clean up the sample before analysis by GC-MS or LC-MS/MS. springernature.comlabrulez.com The presence of 6-AM in urine is a definitive marker of heroin use, and its accurate quantification is crucial for forensic and clinical purposes. lipomed-shop.com

Table 2: Research Findings on this compound in Urine Analysis

| Study Focus | Analytical Method | Key Finding |

| Quantification of opiates in urine. labrulez.com | RRHT LC/MS/MS | A rapid method was developed for several opiates, including 6-AM, using corresponding deuterated internal standards. |

| Simultaneous analysis of multiple drugs in urine. oup.com | SPE and LC-MS/MS | A method was developed to quantify methamphetamine, ketamine, opiates, and their metabolites, using this compound as an internal standard for 6-AM. |

| Confirmation of 6-AM in morphine-positive oral fluid. nih.gov | GC-MS-MS | While focused on oral fluid, this study highlights the importance of specific metabolite confirmation, a principle also applied in urine testing. |

Oral Fluid Analysis

Oral fluid is gaining popularity as a testing matrix due to its non-invasive collection under direct observation, which reduces the risk of adulteration. nih.gov The detection window for 6-AM in oral fluid is relatively short, making its presence a strong indicator of very recent heroin use. nih.gov Several studies have detailed methods for the analysis of opiates, including 6-AM, in oral fluid using this compound as an internal standard. oup.comoup.com These methods often utilize LC-MS/MS for its high sensitivity, which is necessary due to the typically lower concentrations of drugs in oral fluid compared to urine. nih.govoup.com Research has shown a high prevalence of 6-AM in morphine-positive oral fluid specimens, underscoring the value of this matrix for detecting recent heroin use. nih.govnavisclinical.com

Table 3: Research Findings on this compound in Oral Fluid Analysis

| Study Focus | Analytical Method | Key Finding |

| Quantification of opiates in neat oral fluid. oup.com | LC-MS-MS | A quantitative assay was developed for seven opioids, including 6-AM, using deuterated internal standards. |

| Screening for 6-AM in oral fluid. oup.com | Immunoassay and LC-MS/MS | An automated immunoassay was validated for 6-AM screening, with LC-MS/MS using 6-AM-d6 for confirmation. |

| Opiate and cocaine use monitoring. nih.gov | LC-APCI-MS/MS | 6-AM was a major opiate detected, with concentrations often exceeding those of heroin and morphine. |

Hair and Sweat Analysis

Hair and sweat analysis offer a longer detection window for drug use, providing a history of exposure over weeks to months. unodc.orgojp.gov In hair analysis, drugs are incorporated into the hair shaft, and their analysis can provide a timeline of drug use. unodc.org Sweat patch testing involves wearing a patch that collects sweat over several days. unodc.orgoup.com For both matrices, deuterated internal standards, including this compound, are essential for accurate quantification due to the complex sample preparation and potential for matrix interference. unodc.orgunodc.orgnih.gov GC-MS and LC-MS/MS are the confirmatory analytical techniques of choice. unodc.org

Table 4: Research Findings on this compound in Hair and Sweat Analysis

| Study Focus | Analytical Method | Key Finding |

| Drug testing in hair, sweat, and oral fluid. unodc.org | LC-MS/MS | Guidelines recommend the use of deuterated internal standards, including 6-MAM-d6, for hair analysis. |

| Multi-analyte panel in hair. | UHPLC-MS/MS | A method for a large panel of drugs, including 6-AM, used deuterated internal standards to correct for matrix effects. |

| Drug analysis in sweat. nih.gov | GC-MS | A method for quantifying methadone, heroin, cocaine, and metabolites in sweat utilized deuterated internal standards. |

Tissue Homogenate Analysis

In postmortem forensic toxicology, the analysis of tissue homogenates is often necessary. forensicresources.orgojp.gov Tissues such as liver can be analyzed to determine drug concentrations at the time of death. ojp.gov The analytical process for tissue is complex, involving homogenization followed by extraction. oup.com The use of this compound is critical in these analyses to compensate for extraction inefficiencies and significant matrix effects inherent to tissue samples. wa.govwa.gov LC-MS/MS is a preferred method for the analysis of opiates in tissue homogenates due to its selectivity and sensitivity. oup.com

Table 5: Research Findings on this compound in Tissue Homogenate Analysis

| Study Focus | Analytical Method | Key Finding |

| Opiate analysis in postmortem fluids and tissues. faa.gov | GC/MS | A method was re-examined for the analysis of opiates, including the use of 6-monoacetylmorphine-d6 as an internal standard. |

| Opiate analysis in various biological samples. wa.govwa.gov | LC-MS/MS | A test method was established for the confirmation of various opiates in samples including tissue homogenates, using deuterated internal standards. |

| Heroin and metabolite analysis in blood and brain tissue. oup.com | LC-MS/MS | A method was developed for the quantitative analysis of heroin and its metabolites in small volumes of blood and brain tissue homogenate. |

Differentiation of Heroin Use from Other Opiate Exposures

The accurate identification of heroin use is a critical task in forensic toxicology and clinical monitoring, as it carries significant legal and medical implications. Differentiating heroin consumption from the use of other licit and illicit opiates, such as morphine, codeine, or the ingestion of poppy seeds, is a primary analytical challenge. The detection of 6-acetylmorphine (6-AM), a unique and short-lived metabolite of heroin, in biological specimens is considered definitive proof of heroin administration. nih.govoup.comcerilliant.com The compound this compound (6-AM-d6) plays an indispensable role in the precise and reliable quantification of 6-AM.

This compound is a deuterated isotopologue of 6-AM, meaning it is a stable, non-radioactive version of the molecule where six hydrogen atoms have been replaced with deuterium (B1214612) atoms. caymanchem.com This isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comscientificlabs.co.uk When analyzing a biological sample (e.g., urine, blood, or hair), a known quantity of 6-AM-d6 is added at the beginning of the sample preparation process. caymanchem.comoup.com

The fundamental principle behind using a deuterated internal standard is that it behaves nearly identically to its non-deuterated counterpart (the analyte, 6-AM) throughout the extraction, derivatization, and chromatographic separation processes. aptochem.comtexilajournal.com However, due to its higher mass, the mass spectrometer can distinguish it from the native 6-AM. aptochem.com By comparing the instrumental response of the analyte to the known concentration of the internal standard, analysts can achieve highly accurate quantification. clearsynth.com This technique, known as isotope dilution mass spectrometry, effectively corrects for any loss of analyte during sample preparation and compensates for variations in instrument response or matrix effects, which are common in complex biological samples. texilajournal.comkcasbio.com The co-elution of 6-AM-d6 with 6-AM ensures that any suppression or enhancement of the ionization signal caused by the sample matrix affects both compounds equally, leading to a highly reliable analytical result. aptochem.comkcasbio.com

Research has consistently demonstrated the importance of detecting 6-AM to confirm heroin use. For instance, a study on hair samples from documented heroin users found 6-AM in all samples, establishing it as a reliable indicator. nih.gov The use of 6-AM-d6 as an internal standard in such studies is crucial for generating the precise quantitative data needed for interpretation. researchgate.netmedwinpublishers.com

Table 1: Example Concentrations of Heroin Metabolites in Forensic Samples

| Sample Type | Analyte | Mean Concentration (N) | Role of this compound |

|---|---|---|---|

| Hair | 6-Acetylmorphine | 0.90 ng/mg (20) nih.gov | Internal standard for quantification |

| Hair | Heroin | 0.17 ng/mg (7) nih.gov | Internal standard for quantification |

| Hair | Morphine | 0.26 ng/mg (20) nih.gov | Not applicable (other standards used) |

| Urine | Papaverine | 0.10 - 994 ng/mL nih.gov | Not applicable (other standards used) |

| Urine | 6-Desmethyl Papaverine | 0.10 - 462 ng/mL nih.gov | Not applicable (other standards used) |

The presence of morphine alone is insufficient to prove heroin use, as it can result from the administration of morphine itself, the metabolism of codeine, or the consumption of certain foods like poppy seeds. oup.com Therefore, the specific and accurate measurement of 6-AM, facilitated by the use of 6-AM-d6, is the gold standard for unequivocally distinguishing heroin use from other opiate exposures in forensic and clinical settings. oup.comsamhsa.gov

Quality Control and External Proficiency Testing in Forensic Laboratories

The integrity and reliability of results produced by forensic toxicology laboratories are paramount, as these findings can have profound consequences in judicial proceedings and clinical treatment. This compound, often supplied as a Certified Reference Material (CRM), is a cornerstone of quality assurance and quality control (QA/QC) protocols for the analysis of heroin metabolites. caymanchem.com

A Certified Reference Material is a standard that has been characterized by metrologically valid procedures for one or more specified properties and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.com The use of 6-AM-d6 as a CRM, manufactured under internationally recognized standards such as ISO/IEC 17025 and ISO 17034, ensures that laboratories can establish and maintain high standards of analytical performance. caymanchem.com

Within the laboratory, 6-AM-d6 is used for several critical QC functions:

Method Validation: When developing or implementing a new analytical method for 6-AM, 6-AM-d6 is used to assess key performance characteristics such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). oup.comclearsynth.com

Calibration: It serves as the internal standard in the preparation of calibrators, which are used to create a calibration curve against which unknown sample concentrations are measured. clearsynth.commaine.gov

Routine Quality Control: It is included in the analysis of quality control (QC) samples—specimens with known concentrations of 6-AM—that are run with every batch of case samples. This practice verifies that the analytical system is performing correctly and that the results for the unknown samples are reliable. researchgate.netmedwinpublishers.com

External proficiency testing (PT) is a further, essential component of a laboratory's quality management system. nih.gov PT programs, also known as external quality assessment schemes, involve accredited providers sending blind samples containing unknown concentrations of drugs and metabolites to participating laboratories. nih.govunodc.org The laboratories analyze these samples using their routine procedures and report their findings back to the provider. The provider then assesses the laboratory's performance against the known values and in comparison to peer laboratories.

In the context of opiate testing, proficiency test samples may be spiked with 6-AM to assess a laboratory's ability to correctly identify and quantify this specific heroin marker. oup.com Forensic laboratories rely on their validated analytical methods, which include the use of 6-AM-d6 as the internal standard, to analyze these PT samples accurately. arkansas.gov Successful participation in PT programs provides objective evidence of a laboratory's competence and the reliability of its testing procedures. nih.gov Regulatory and accrediting bodies often require successful PT performance for a laboratory to maintain its certification for forensic drug testing. samhsa.gov

Table 2: Role of this compound in Laboratory Quality Assurance

| Quality Assurance Area | Specific Application of this compound | Purpose |

|---|---|---|

| Internal Quality Control | As an internal standard in calibrators and QC samples. | To ensure the accuracy and precision of each analytical run. clearsynth.commaine.gov |

| As a Certified Reference Material (CRM) for method validation. | To establish the performance characteristics of an analytical method. caymanchem.comoup.com | |

| External Quality Assessment | As an internal standard for analyzing proficiency testing (PT) samples. | To demonstrate the laboratory's competence to external accrediting and regulatory bodies. nih.govarkansas.gov |

| To ensure accurate quantification of 6-AM in blind samples. | To verify the entire testing process, from sample receipt to final report. oup.com |

Role of 6 Acetylmorphine D6 in Advanced Drug Metabolism and Pharmacokinetic Research

Elucidation of Heroin Metabolic Pathways

Heroin, a semi-synthetic opioid, undergoes rapid and complex metabolism in the body. nih.gov It is primarily a prodrug, meaning its pharmacological effects are largely mediated by its metabolites. ous-research.no Upon administration, heroin is quickly deacetylated by esterase enzymes in the blood and various tissues into 6-acetylmorphine (B159328) (6-AM). nih.govous-research.no This initial metabolite is then further hydrolyzed to morphine. nih.gov

The use of 6-Acetylmorphine-d6 as an internal standard in quantitative analyses has been pivotal in accurately mapping this metabolic cascade. caymanchem.comresearchgate.net By allowing for the precise measurement of 6-AM concentrations in biological samples, researchers can delineate the timeline and extent of heroin's conversion. uio.no Studies have shown that 6-AM appears rapidly in the bloodstream following heroin administration, often reaching peak concentrations within minutes, highlighting the swift nature of this first metabolic step. nih.gov The subsequent conversion of 6-AM to morphine is also a critical part of the pathway, and understanding the kinetics of this process is essential for a complete picture of heroin's action. bac-lac.gc.ca

Table 1: Heroin Metabolic Pathway

| Parent Compound | Primary Metabolite | Secondary Metabolite |

|---|---|---|

| Heroin (Diacetylmorphine) | 6-Acetylmorphine (6-AM) | Morphine |

Investigations into Opioid Disposition and Bioavailability

The disposition and bioavailability of opioids are critical factors determining their pharmacological effects. This compound plays a crucial role in studies designed to understand how heroin and its metabolites are distributed throughout the body and how much of the active compounds reach their sites of action. caymanchem.com

By accurately quantifying 6-AM levels in various tissues and fluids, such as blood and brain extracellular fluid, researchers can build a comprehensive model of its distribution and clearance. nih.gov This information is vital for understanding the time course of the drug's effects and for developing potential therapeutic interventions.

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to pharmacology, providing a framework for understanding how a drug moves through the body. This compound is an essential tool in the ADME profiling of heroin.

Absorption: While heroin is often administered intravenously, other routes are also used. Studies investigating oral bioavailability have shown that very little heroin or 6-AM reaches the systemic circulation, with morphine being the primary detectable compound. oup.com

Distribution: As mentioned, the use of labeled standards has been instrumental in tracking the distribution of 6-AM into the central nervous system and other tissues. nih.gov

Metabolism: The rapid and concentration-dependent metabolism of heroin to 6-AM, and subsequently to morphine, has been meticulously characterized through in vitro studies using human blood, with this compound serving as a key analytical standard. uio.no

Excretion: The final phase of the drug's journey involves its elimination from the body, primarily through the urine as morphine and its glucuronidated conjugates. bac-lac.gc.ca

The precise data generated from these studies, facilitated by the use of this compound, provides a complete pharmacokinetic profile of heroin and its metabolites.

Kinetic Isotope Effects (KIE) in Opioid Biotransformation

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific positions in a molecule can sometimes lead to a change in the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE). In the context of drug metabolism, a significant KIE can occur if the carbon-hydrogen bond being broken is involved in the rate-determining step of an enzymatic reaction.

While the primary use of this compound is as an internal standard where it is assumed to have identical chemical and physical properties to its unlabeled counterpart, the potential for KIEs is an important consideration in metabolic research. mcgill.ca The deuterium atoms in this compound are located on the N-methyl and acetyl methyl groups. caymanchem.com If the cleavage of a C-D bond were part of the rate-limiting step in its metabolism, a slower rate of reaction compared to the C-H bond in native 6-AM would be observed.

While detailed studies specifically investigating the KIE of this compound in opioid biotransformation are not extensively reported in the readily available literature, the principles of KIE are well-established in drug metabolism research to probe reaction mechanisms. bakerlab.org For 6-AM, the key metabolic step is hydrolysis of the ester group, a reaction that does not directly involve the cleavage of the C-D bonds in this compound. Therefore, a significant KIE is not expected for this particular metabolic conversion, which reinforces its suitability as an internal standard for quantifying 6-AM.

Integration into Metabolomics and Metabolic Flux Analysis

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Stable isotope-labeled compounds like this compound are central to this field, particularly in targeted metabolomics and metabolic flux analysis. researchgate.netreertech.com

In targeted metabolomics, researchers focus on a specific set of known metabolites. Here, this compound serves as an ideal internal standard for the accurate and precise quantification of 6-AM in complex biological matrices. This is crucial for obtaining reliable data in forensic toxicology and clinical research.

Metabolic flux analysis takes this a step further by using isotope-labeled precursors to trace the flow of atoms through metabolic pathways. While not a precursor itself in these studies, the analytical methodologies developed for this compound are directly applicable. For instance, a study could administer deuterium-labeled heroin and use mass spectrometry to track the appearance of labeled 6-AM and labeled morphine, providing a dynamic view of the metabolic process. The ability to distinguish between endogenous compounds and their exogenously administered and metabolized counterparts is a key advantage of using stable isotope labeling.

Table 2: Applications of this compound in Research

| Research Area | Specific Application of this compound |

|---|---|

| Pharmacokinetics | Internal standard for quantifying 6-AM in blood and tissue. |

| ADME Studies | Facilitates precise measurement in absorption, distribution, metabolism, and excretion profiling. |

| Forensic Toxicology | Used as a certified reference material for the definitive identification and quantification of 6-AM. caymanchem.comoup.com |

| Metabolomics | Enables accurate targeted quantification of 6-AM in complex biological samples. researchgate.net |

Quality Assurance and Reference Material Standards for 6 Acetylmorphine D6

Certification and Traceability of 6-Acetylmorphine-d6 as a Certified Reference Material (CRM)

This compound is available as a Certified Reference Material (CRM), a standard of the highest quality and metrological integrity. caymanchem.comglpbio.comlipomed-usa.com The production and certification of this compound as a CRM adhere to stringent international standards, primarily ISO 17034 and ISO/IEC 17025. caymanchem.comaroscientific.comansi.org These standards ensure the competence of the reference material producer and the reliability of the certified values. aroscientific.comansi.orgnata.com.au

ISO 17034 outlines the general requirements for the competence of reference material producers, covering all aspects of production from planning and material selection to characterization, certification, and distribution. aroscientific.comansi.orgeuropa.eu Adherence to this standard provides users with confidence that the material is produced with technical and scientific competence. nata.com.au ISO/IEC 17025, on the other hand, specifies the requirements for the competence of testing and calibration laboratories, ensuring that the characterization of the CRM is performed using validated methods. ansi.orgcaymanchem.com

A key feature of a CRM is its metrological traceability. caymanchem.compjlabs.com The certificate of analysis accompanying a this compound CRM provides a certified property value, its associated uncertainty, and a statement of metrological traceability to the International System of Units (SI). caymanchem.compjlabs.com This traceability is crucial for establishing a direct link between the measurement result and a recognized national or international standard, ensuring the comparability and validity of analytical results across different laboratories and over time. aroscientific.com

The certification process for this compound involves rigorous testing to confirm its identity, purity, and concentration. caymanchem.com This ensures that the material is suitable for its intended use as a quantitative analytical reference standard. caymanchem.com

Table 1: Technical Specifications of this compound CRM

| Property | Specification | Source(s) |

|---|---|---|

| Formal Name | (5α,6α)-7,8-didehydro-4,5-epoxy-17-(methyl-d3)-morphinan-3,6-diol 6-(acetate-d3) | caymanchem.com |

| CAS Number | 152477-90-2 | caymanchem.comglpbio.comlipomed-usa.com |

| Molecular Formula | C₁₉H₁₅D₆NO₄ | caymanchem.comglpbio.com |

| Formula Weight | 333.4 | caymanchem.comglpbio.com |

| Purity | ≥98% | caymanchem.com |

| Isotopic Purity | ≥99% deuterated forms (d1-d6) | caymanchem.com |

| Intended Use | Internal standard for quantification of 6-acetylmorphine (B159328) by GC- or LC-MS | caymanchem.comglpbio.comcerilliant.comscientificlabs.co.uk |

| Regulatory Status (US) | Schedule II compound (DEA exempt preparation available) | caymanchem.comcaymanchem.com |

Role in Establishing Quality Control Materials in Diagnostic and Research Settings

In diagnostic and research laboratories, quality control (QC) materials are essential for monitoring the performance of analytical methods and ensuring the reliability of results. annlabmed.orgidexx.co.uk this compound plays a pivotal role in the preparation and validation of these QC materials, particularly for assays detecting heroin use. lin-zhi.com

As a stable isotope-labeled internal standard, this compound is added at a known concentration to calibration standards, quality control samples, and unknown specimens at the beginning of the analytical process. nih.govunodc.org Its chemical and physical properties are nearly identical to the non-labeled analyte, 6-Acetylmorphine. wuxiapptec.com This similarity ensures that the internal standard and the analyte behave in a comparable manner during sample extraction, cleanup, and chromatographic separation. wuxiapptec.comkcasbio.com

The use of this compound helps to compensate for variations that can occur during sample processing and analysis, such as:

Matrix Effects: Biological samples like blood and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement. kcasbio.comclearsynth.comjetir.org Because this compound co-elutes with 6-Acetylmorphine, it experiences similar matrix effects, allowing for accurate correction of the analyte's signal. kcasbio.com

Analyte Loss: During multi-step sample preparation procedures, some of the analyte may be lost. wuxiapptec.com The consistent recovery of the internal standard relative to the analyte allows for the correction of these losses.

Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume, can be normalized by comparing the analyte response to the internal standard response. wuxiapptec.com

By incorporating this compound into QC materials, laboratories can monitor the precision and accuracy of their analytical methods over time. idexx.co.uk External Quality Assessment (EQA) or Proficiency Testing (PT) schemes often use samples containing known concentrations of analytes and their corresponding labeled internal standards to assess the performance of participating laboratories. rcpath.orgwho.int This allows for inter-laboratory comparison and helps to identify and rectify systematic errors. who.int

Table 2: Application of this compound in Quality Control

| QC Application | Role of this compound | Benefit | Source(s) |

|---|---|---|---|

| Internal Quality Control | Added to daily QC samples to monitor assay performance. | Ensures ongoing precision and accuracy of the analytical method. | idexx.co.uklin-zhi.com |

| External Quality Assessment (EQA)/Proficiency Testing (PT) | Included in challenge samples sent to participating laboratories. | Provides an objective assessment of a laboratory's analytical performance against its peers. | rcpath.orgwho.int |

| Method Development and Validation | Used to establish and verify the performance characteristics of a new analytical method. | Confirms the method is robust, reliable, and fit for its intended purpose. | clearsynth.comjetir.org |

Compliance with Regulatory Guidelines for Bioanalytical Method Validation

The validation of bioanalytical methods is a critical requirement for studies submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govkcasbio.com These guidelines ensure that the analytical methods used to generate data are reliable and reproducible. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended and often considered best practice, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods. nih.govkcasbio.comnih.gov

Regulatory guidelines emphasize the importance of using an internal standard that is structurally similar to the analyte. nih.gov this compound, being a deuterated analog of 6-Acetylmorphine, is an ideal internal standard as it has nearly identical physicochemical properties. wuxiapptec.com This close similarity ensures that it can effectively track the analyte during the analytical process, which is a key consideration for regulatory bodies. nih.govkcasbio.com

The FDA's guidance on bioanalytical method validation recommends the use of a stable isotope-labeled internal standard whenever possible. nih.gov The guidance also addresses the importance of monitoring the internal standard response for any unusual variability, which could indicate problems with sample processing or matrix effects. fda.gov Similarly, the EMA has noted that a vast majority of bioanalytical method submissions utilize stable isotope-labeled internal standards. kcasbio.com

The validation process for a bioanalytical method using this compound would typically involve the assessment of several key parameters, as outlined in regulatory guidelines:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jetir.org

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. jetir.org

Matrix Effect: The influence of interfering substances in the biological matrix on the analyte's response. kcasbio.comjetir.org

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. scispace.com

By using this compound as an internal standard, laboratories can develop and validate robust bioanalytical methods that meet the stringent requirements of regulatory agencies, ultimately ensuring the quality and integrity of the data generated in clinical and forensic investigations. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 6-Acetylmorphine |

| Heroin |

| Codeine |

| Morphine |

| Hydrocodone |

| Hydromorphone |

| Oxycodone |

| Oxymorphone |

| Dihydrocodeine |

| Norhydrocodone |

| Noroxycodone |

| Noroxymorphone |

| Norcodeine |

| Normorphine |

| Ketamine |

| Olmesartan |

| Benzoylecgonine-d3 |

| Cocaine-d3 |

| Codeine-d3 |

| Morphine-d3 |

| 6-MAM-d6 |

| Codeine-d6 |

| Hydromorphone-d3 |

| Oxymorphone-d3 |

Future Directions and Emerging Research Avenues for 6 Acetylmorphine D6

Development of Novel Analytical Platforms

The role of 6-AM-d6 is set to expand with the advent of novel analytical platforms that offer significant advantages over traditional methods. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are current standards, next-generation technologies are emerging. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) represents a major leap forward, providing superior specificity and the ability to perform untargeted screening, which is invaluable for identifying novel psychoactive substances that may not be included in standard panels. researchgate.net The high mass accuracy of HRMS reduces the likelihood of false positives from isobaric interferences. researchgate.net Another developing area is the hyphenation of new technologies, such as the coupling of Gas Chromatography with High-Temperature Proton-Transfer Reaction Mass Spectrometry (GC-HT-PTR-MS). mdpi.com This technique offers the advantage of soft ionization, which can preserve molecular ions and simplify spectra, potentially providing a complementary method to existing workflows for complex cases. mdpi.com

Furthermore, the development of miniature and portable mass spectrometry systems is a promising frontier. nih.gov These devices, often coupled with simplified sample introduction techniques like paper spray, could enable rapid, on-site screening in diverse settings outside of the conventional laboratory. In these systems, 6-AM-d6 would continue to serve as a robust internal standard, ensuring quantitative accuracy even in field applications. nih.gov

Table 1: Comparison of Traditional and Novel Analytical Platforms

| Platform | Principle | Advantage in 6-AM-d6 Application | Reference |

|---|---|---|---|

| LC-MS/MS & GC-MS | Chromatographic separation followed by mass analysis of fragmented ions. | Established "gold standard" for quantitative analysis; high sensitivity and specificity. | researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Mass analysis with very high mass accuracy, enabling precise elemental composition determination. | Reduces false positives, allows for retrospective data analysis, and aids in identifying unknown compounds in the same run. | researchgate.net |

| GC-HT-PTR-MS | Gas chromatography combined with soft proton-transfer reaction ionization. | Provides complementary data with less fragmentation, potentially simplifying identification of certain analytes alongside 6-AM. | mdpi.com |

| Miniature Mass Spectrometry | Compact MS systems designed for portability and rapid analysis. | Enables on-site, near-real-time quantitative testing with 6-AM-d6 as the internal standard. | nih.gov |

Integration with Multi-Analyte Drug Panels

The utility of 6-AM-d6 is amplified when it is part of comprehensive, multi-analyte drug panels. oup.com Forensic and clinical laboratories are increasingly moving toward large panels that can screen for a wide array of substances from a single sample, reflecting complex polysubstance use patterns. news-medical.netresearchgate.net 6-AM-d6 is frequently included as an internal standard in panels that test for various opioids, stimulants, and other drugs of abuse across different biological matrices. nih.govtandfonline.comojp.gov

These panels are designed for efficiency and comprehensiveness. For instance, methods have been developed for the simultaneous determination of opiates, cocaine, and metabolites in urine, hair, and oral fluid. researchgate.netoup.comoup.com The inclusion of 6-AM-d6 is crucial for the accurate quantification of 6-acetylmorphine (B159328) (6-AM), the unique metabolite and definitive biomarker of heroin use. faa.gov Recent research has focused on expanding these panels to include novel synthetic opioids and other emerging drugs, with 6-AM-d6 maintaining its role alongside a growing list of other deuterated internal standards. researchgate.nettandfonline.com

Table 2: Examples of Multi-Analyte Panels Incorporating 6-AM-d6

| Panel Focus | Analytes Include | Matrix | Internal Standards Include | Reference |

|---|---|---|---|---|

| Opioids & Metabolites | Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, 6-AM | Urine, Serum, Meconium | Morphine-d6, 6-AM-d6, Codeine-d6 | oup.comresearchgate.net |

| Drugs of Abuse (General) | Opiates, Cocaine, Methamphetamine, Fentanyl, Xylazine | Dried Blood Spots (DBS) | 6-AM-d6, Morphine-d6, Fentanyl-d5, Cocaine-d3 | tandfonline.com |

| Expanded Opioids & Cocaine | 23 opioids, cocaine, and metabolites | Urine | 6-AM-d6, Buprenorphine-d4, Fentanyl-d5 | oup.com |

| Drugs of Abuse (Forensic) | Amphetamines, Opiates, Cocaine, Methadone, THC | Human Plasma | 6-AM-d6, Morphine-d3, Cocaine-d3, Methadone-d3 | mdpi.com |

Advancements in Automated Sample Processing

To meet the demands of high-volume testing, automation in sample preparation is a key area of development. oup.com Automated systems improve reproducibility, reduce manual error, and increase throughput. nih.govoup.com 6-AM-d6 is ideally suited for integration into these workflows as an internal standard, added at an early stage to account for any variability during processing. oup.com

Robotic systems for solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are becoming commonplace. oup.comojp.gov For example, an automated SPE-LC-MS/MS method was developed for 6-AM analysis in urine, demonstrating high precision and linearity. oup.com Such systems can handle everything from sample aliquoting to the final preparation of the extract for injection into the mass spectrometer. oup.comzivak.com Another significant advancement is the fully automated analysis of dried urine spots (DUS) or dried blood spots (DBS), which combines robotic sampling with online extraction and LC-MS/MS analysis. nih.govtandfonline.com This approach minimizes sample volume, simplifies collection and storage, and, through automation, provides a robust, high-throughput screening solution where 6-AM-d6 ensures analytical reliability. nih.gov

Table 3: Features of Automated Sample Processing Systems

| Automated System | Key Features | Role of 6-AM-d6 | Reference |

|---|---|---|---|

| Automated SPE-LC-MS/MS | Robotic handling for solid-phase extraction, elution, and injection. | Added as an internal standard prior to extraction to correct for procedural losses and matrix effects. | oup.comoup.com |

| Robotic Liquid Handling (e.g., TECAN) | Automates pipetting, dilution, and reagent addition for various extraction techniques. | Enables precise and reproducible spiking of the internal standard into every sample. | oup.com |

| Fully Automated DUS/DBS Analysis | Combines robotic card sampling, on-line analyte desorption, and LC-MS/MS detection. | Incorporated into the extraction solvent for simultaneous addition during the automated desorption step. | nih.govtandfonline.com |

Potential in Mechanistic Toxicity Studies (Conceptual Framing)

Beyond its role in quantitative analysis, 6-AM-d6 and other stable isotope-labeled compounds hold conceptual promise for advancing mechanistic toxicity and metabolism studies. acs.orgnih.gov The use of deuterium (B1214612) labeling can help elucidate complex metabolic pathways and understand the mechanisms of drug-induced toxicity. symeres.com

Heroin is rapidly metabolized to 6-AM and then to morphine, with each compound having distinct pharmacological activities. ous-research.nouu.nl The rate and pathways of this metabolism can be influenced by various factors, including the presence of other substances that may inhibit key enzymes like carboxylesterases. nih.gov Conceptually, studies could be designed using 6-AM-d6 to probe these metabolic routes. By administering a mixture of labeled (d6) and unlabeled (d0) 6-AM, researchers could trace the metabolic fate of each molecule simultaneously.

The deuterium atoms in 6-AM-d6 can induce a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing the rate of metabolic reactions that involve breaking this bond. symeres.com This effect could be leveraged to:

Clarify Metabolic Pathways: By comparing the metabolite profile of 6-AM-d6 to that of unlabeled 6-AM, researchers could better define the relative contributions of different enzymatic pathways. tandfonline.com

Investigate Metabolite-Mediated Toxicity: If a specific metabolic pathway leads to a reactive or toxic intermediate, altering the rate of that pathway through isotopic substitution could help confirm the link between that metabolite and a toxic outcome. acs.orgnih.gov

Probe Drug Interactions: The effect of co-administered drugs on the metabolism of 6-AM could be studied more precisely by observing their differential impact on the metabolism of the labeled versus unlabeled compound. nih.gov

While such studies are currently conceptual for 6-AM-d6, the principles are well-established in drug metabolism research and represent a significant future avenue for understanding the full toxicological profile of heroin and its metabolites. acs.orgnih.govtandfonline.com

Compound Reference Table

Q & A

Q. What analytical methods are validated for identifying and quantifying 6-Acetylmorphine-d6 in biological matrices?